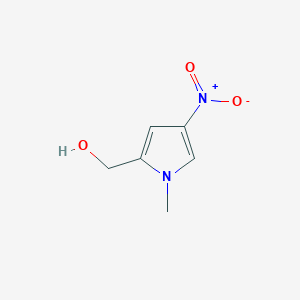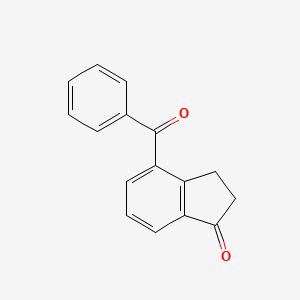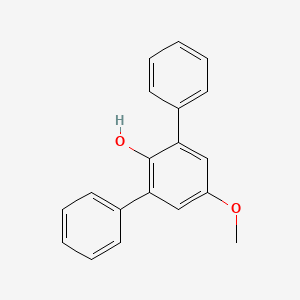
4-Methoxy-2,6-diphenylphenol
概要
説明
4-Methoxy-2,6-diphenylphenol is an organic compound belonging to the phenol family. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes two phenyl groups and a methoxy group attached to the phenol ring. It is used in various scientific research applications due to its chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-diphenylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions: 4-Methoxy-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine, and other halogens.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
科学的研究の応用
4-Methoxy-2,6-diphenylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 4-Methoxy-2,6-diphenylphenol primarily involves its antioxidant properties. It can interact with free radicals, neutralizing them by donating an electron, thus preventing oxidative damage to cells and tissues . This compound may also inhibit specific enzymes involved in oxidative stress pathways, further contributing to its protective effects.
類似化合物との比較
Eugenol: A natural methoxyphenol used in perfumes and dentistry, known for its antioxidant activity.
Isoeugenol: Another natural methoxyphenol with similar uses and properties as eugenol.
Apocynin: A methoxyphenol that inhibits NADPH oxidase, reducing oxidative stress.
Uniqueness: 4-Methoxy-2,6-diphenylphenol is unique due to its specific structure, which includes two phenyl groups and a methoxy group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
32251-20-0 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
4-methoxy-2,6-diphenylphenol |
InChI |
InChI=1S/C19H16O2/c1-21-16-12-17(14-8-4-2-5-9-14)19(20)18(13-16)15-10-6-3-7-11-15/h2-13,20H,1H3 |
InChIキー |
SQWMFGXXTYTJKY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
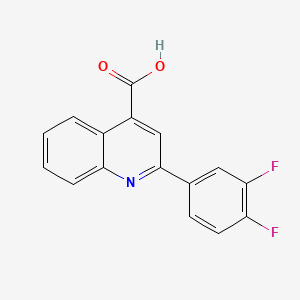
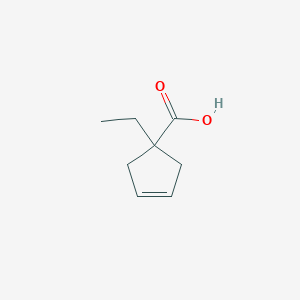
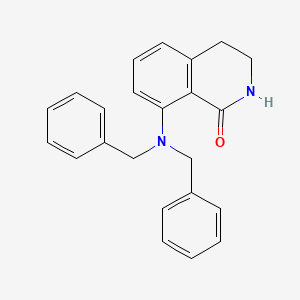
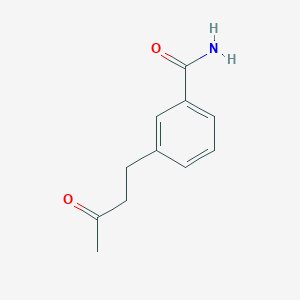
![3-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8539908.png)
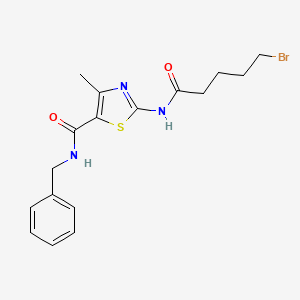
![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B8539926.png)
![Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate](/img/structure/B8539938.png)
![1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-](/img/structure/B8539949.png)
